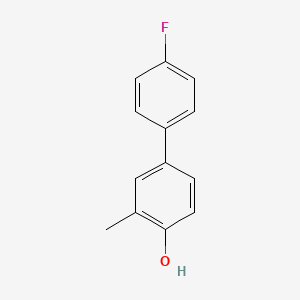

4-(4-Fluorophenyl)-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMIEFSTWXHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613460 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-35-5 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-2-methylphenol

Introduction: The Significance of Substituted Biaryl Phenols

Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of conformational rigidity and tunable electronic properties. The target molecule, 4-(4-Fluorophenyl)-2-methylphenol, is a member of this important class. It incorporates a phenol, a versatile functional group for further chemical modification; a methyl group, which influences steric and electronic properties; and a fluorophenyl moiety, a common feature in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is designed for researchers and professionals in drug development and organic synthesis, focusing not just on the procedural steps but on the underlying scientific rationale that ensures reproducibility and success.

Part I: Synthesis via Suzuki-Miyaura Cross-Coupling

Strategic Approach: Retrosynthetic Analysis & Choice of Reaction

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the two aromatic rings. The most robust and widely adopted strategy for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is favored over other cross-coupling reactions (e.g., Stille, Negishi) for several compelling reasons:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups like the phenolic hydroxyl.[4]

-

High Functional Group Tolerance: Suzuki coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[1][4]

-

Commercial Availability and Stability of Reagents: Organoboron reagents, such as 4-fluorophenylboronic acid, are generally stable, non-toxic, and commercially available, simplifying procurement and handling.[5][6]

-

Favorable Environmental Profile: The byproducts of the reaction are typically inorganic salts that are easily removed, contributing to a greener chemical process.

The retrosynthetic disconnection of the target molecule points directly to two key starting materials: an aryl halide and an arylboronic acid.

Core Reactants and Catalytic System

The success of the Suzuki-Miyaura coupling hinges on the careful selection of reactants, a palladium catalyst, a suitable ligand, and a base.

-

Aryl Halide: 4-Bromo-2-methylphenol is the ideal choice.[7] The C-Br bond is sufficiently reactive for oxidative addition to the palladium catalyst, while being more stable and cost-effective than the corresponding aryl iodide.[3] The ortho-methyl and para-bromo substitution pattern directs the coupling to the desired position.

-

Organoboron Reagent: 4-Fluorophenylboronic acid serves as the nucleophilic partner, transferring the 4-fluorophenyl group to the palladium center.[6][8]

-

Palladium Pre-catalyst: A Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex is used. Pd(II) salts are often preferred for their stability and cost-effectiveness, as they are reduced in situ to the active Pd(0) catalyst.[9]

-

Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Triphenylphosphine (PPh₃) is a standard, effective choice for this type of coupling.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] An aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) is typically effective and mild.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis followed by the characterization outlined in Part II confirms the integrity of the procedure.

1. Reagent and Solvent Preparation:

- Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

- Degas all solvents (e.g., Toluene, 1,4-Dioxane, and water) by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes prior to use. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

2. Reaction Setup:

- To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add:

- 4-Bromo-2-methylphenol (1.0 eq.)

- 4-Fluorophenylboronic acid (1.2 eq.)

- Palladium(II) Acetate (0.02 eq.)

- Triphenylphosphine (0.08 eq.)

- Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

3. Addition of Solvents and Base:

- Add Toluene (or 1,4-Dioxane) as the organic solvent (approx. 4 mL per mmol of aryl halide).

- Add a 2M aqueous solution of Sodium Carbonate (Na₂CO₃) (2.0 eq.).

4. Reaction Execution:

- Heat the reaction mixture to 85-90 °C with vigorous stirring.[11]

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 4-bromo-2-methylphenol spot indicates reaction completion. This typically takes 4-12 hours.

5. Work-up and Isolation:

- Cool the reaction mixture to room temperature.

- Dilute the mixture with Ethyl Acetate and transfer to a separatory funnel.

- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

- Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of Hexanes and Ethyl Acetate to isolate the pure this compound.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-2-methylphenol | 1.0 | Electrophilic coupling partner |

| 4-Fluorophenylboronic acid | 1.2 | Nucleophilic coupling partner |

| Pd(OAc)₂ | 0.02 | Palladium pre-catalyst |

| PPh₃ | 0.08 | Ligand for catalyst stabilization |

| Na₂CO₃ (2M aq.) | 2.0 | Base for boronic acid activation |

| Toluene / Water | - | Solvent system for biphasic reaction |

Table 1: Stoichiometry and roles of reagents in the synthesis.

Part II: Comprehensive Characterization

Unambiguous structural confirmation of the synthesized product is paramount. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a complete and validated characterization.

Overall Characterization Workflow

Caption: The workflow from crude product to confirmed chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms.

-

Phenolic -OH: A broad singlet, typically in the range of δ 5-7 ppm, whose position can vary with concentration and solvent.

-

Methyl -CH₃: A sharp singlet around δ 2.2-2.3 ppm.[12]

-

Aromatic Protons: The spectrum will show a complex pattern in the aromatic region (δ 6.8-7.5 ppm). The protons on the methyl-substituted ring will appear as an ABC system, while the protons on the fluorophenyl ring will appear as a characteristic AA'BB' system (appearing as two triplets or doublets of doublets) due to coupling with the ¹⁹F nucleus.

-

-

¹³C NMR Spectroscopy: This provides a count of unique carbon environments.

-

Methyl Carbon: A signal around δ 15-20 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JC-F ≈ 245 Hz), appearing as a doublet, which is a key diagnostic peak. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the chemical formula.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion Peak: The primary peak will correspond to the molecular ion [M-H]⁻ in negative ion mode at m/z 201.07, or [M+H]⁺ in positive ion mode at m/z 203.08, confirming the molecular formula C₁₃H₁₁FO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Phenol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic & Methyl): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=C Stretch (Aromatic): Several sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong, characteristic absorption in the 1150-1250 cm⁻¹ region, often overlapping with the C-O stretch.

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Phenolic OH | Broad singlet, δ ~5-7 ppm |

| Methyl H | Singlet, δ ~2.2-2.3 ppm | |

| Aromatic H | Complex multiplets, δ ~6.8-7.5 ppm | |

| ¹³C NMR | Methyl C | δ ~15-20 ppm |

| Aromatic C | Multiple signals, δ ~115-160 ppm | |

| C-F Carbon | Doublet, δ ~160-165 ppm (¹JC-F ≈ 245 Hz) | |

| MS (ESI⁻) | Molecular Ion [M-H]⁻ | m/z = 201.07 |

| IR (cm⁻¹) | O-H stretch | Broad, strong band at 3200-3600 |

| C=C stretch (aromatic) | Sharp bands at 1450-1600 | |

| C-O / C-F stretch | Strong, complex bands at 1150-1250 |

Table 2: Consolidated Spectroscopic Data for Structural Verification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. The detailed protocol herein, from reaction setup to purification, is designed for high yield and purity. The subsequent characterization workflow, employing a combination of NMR, MS, and IR spectroscopy, establishes a rigorous standard for structural validation. This comprehensive guide equips researchers with the necessary tools and scientific understanding to confidently synthesize and characterize this valuable biaryl compound for applications in drug discovery and materials science.

References

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

-

Sharma, G., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. [Link]

-

Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

-

Gabriele, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Pertusati, F., et al. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2023). IR spectra of the biphenyl. [Link]

-

Hitchcock, A. P., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. [Link]

-

Gondo, Y., & Kanda, Y. (1964). Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics. [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

Prahl, S. (2017). Biphenyl. OMLC. [Link]

-

ChemSrc. (n.d.). 4-fluorophenylboronic acid - 1765-93-1. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. [Link]

-

Yan, X.-X., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

ResearchGate. (2012). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4-[(4-Fluorophenyl)methyl]phenol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 4-(4-Fluorophenyl)phenol - Optional[ATR-IR] - Spectrum. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

Hales, D. A., & Hrapovic, L. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Analyst, 142(16), 2977-2982. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

GSRS. (n.d.). 2-(((4-FLUOROPHENYL)IMINO)METHYL)PHENOL. [Link]

-

Quora. (2019). What is the NMR peak for methylphenol?. [Link]

-

ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties [organoborons.com]

- 6. chemimpex.com [chemimpex.com]

- 7. srinichem.com [srinichem.com]

- 8. mdpi.com [mdpi.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. google.com [google.com]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-2-methylphenol (CAS RN: 452-72-2). In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a molecule's fundamental characteristics is paramount for its effective application. This document delineates the structural and electronic attributes of 4-Fluoro-2-methylphenol that govern its behavior in various chemical and biological systems. We will explore its key physicochemical parameters, supported by experimental data and theoretical estimations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of critical properties and outlines a plausible synthetic route, thereby offering a holistic resource for laboratory and industrial applications. All quantitative data are systematically presented, and key concepts are visualized to ensure clarity and facilitate practical implementation.

A Note on Compound Identification: Initial database inquiries for "4-(4-Fluorophenyl)-2-methylphenol" did not yield a corresponding registered compound. The structural nomenclature suggests a biphenyl derivative. However, the vast majority of relevant scientific literature points towards a likely intended subject of interest: 4-Fluoro-2-methylphenol . This guide will therefore focus on the latter, a compound of significant interest as a versatile intermediate in organic synthesis.[1][2]

Molecular Structure and Foundational Properties

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a substituted aromatic phenol. Its molecular architecture, featuring a hydroxyl group, a methyl group, and a fluorine atom attached to a benzene ring, dictates its reactivity and physical characteristics. The interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom creates a unique electronic environment that influences its acidity and interaction with other molecules.

Below is a visualization of the molecular structure of 4-Fluoro-2-methylphenol.

Caption: Molecular Structure of 4-Fluoro-2-methylphenol

Core Physicochemical Data

The fundamental physicochemical properties of 4-Fluoro-2-methylphenol are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for membrane permeation, and its reactivity in chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO | [1][3] |

| Molecular Weight | 126.13 g/mol | [1][3][4] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 37-38 °C | [4] |

| Boiling Point | 168-170 °C (at 760 mmHg); 87 °C (at 14 mmHg) | [4] |

| Water Solubility | Insoluble | [5] |

| pKa (estimated) | ~9.7 | See Section 2 for detailed explanation |

| LogP (predicted) | 2.1 | [6] |

Acidity (pKa): A Deeper Dive

The acidity of phenols is primarily governed by the stability of the corresponding phenoxide anion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the anion and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, making the phenol less acidic (higher pKa).

-

Fluorine (at para-position): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which would be expected to increase acidity. However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which would decrease acidity. In the case of p-fluorophenol, these two opposing effects nearly cancel each other out, resulting in a pKa of 9.89, which is very close to that of phenol (pKa ≈ 10.0).[7][8]

-

Methyl group (at ortho-position): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This destabilizes the phenoxide ion, making o-cresol (2-methylphenol) less acidic (pKa ≈ 10.3) than phenol.

In 4-Fluoro-2-methylphenol, we have both a para-fluoro and an ortho-methyl substituent. The para-fluoro group will have a minimal net effect on the acidity, as seen with p-fluorophenol. The ortho-methyl group, being electron-donating, will decrease the acidity. Therefore, we can estimate the pKa of 4-Fluoro-2-methylphenol to be slightly higher than that of p-fluorophenol and likely in a similar range to o-cresol. A reasonable estimate would be in the range of 9.6 - 10.0 . For the purpose of this guide, we will use an estimated pKa of ~9.7 .

Experimental Determination of pKa

The pKa of a compound can be experimentally determined using various methods. Potentiometric titration is a robust and widely used technique.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of 4-Fluoro-2-methylphenol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its low water solubility.

-

Dilute the solution with deionized water to a final known concentration (e.g., 0.01 M). The final solution should contain a minimal amount of the organic co-solvent to ensure solubility while minimizing its effect on the pKa.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stirrer in the analyte solution.

-

Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base. This corresponds to the midpoint of the steepest part of the titration curve.

-

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. 4-Fluoro-2-methylphenol is reported to be insoluble in water.[5] This is expected due to the predominantly nonpolar nature of the molecule.

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Ethyl acetate

The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, as outlined in OECD Guideline 105.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Fluoro-2-methylphenol to a known volume of deionized water in a flask. The excess solid should be clearly visible.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Analyze the concentration of 4-Fluoro-2-methylphenol in the clear aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Fluoro-2-methylphenol to accurately quantify the concentration in the saturated solution.

-

-

Reporting:

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature, typically reported in mg/L or mol/L.

-

The following diagram illustrates the workflow for determining aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method

Synthesis of 4-Fluoro-2-methylphenol

4-Fluoro-2-methylphenol is a valuable synthetic intermediate.[2] A plausible and efficient synthesis route starts from 4-amino-2-methylphenol via a Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[9][10]

Reaction Scheme:

4-Amino-2-methylphenol → 4-Fluoro-2-methylphenol

Step-by-Step Synthesis Protocol:

-

Diazotization of 4-Amino-2-methylphenol:

-

In a reaction vessel, dissolve 4-amino-2-methylphenol in an aqueous solution of a strong acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

-

Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction):

-

The resulting aryldiazonium fluoroborate salt is often insoluble and can be isolated by filtration.

-

The isolated diazonium salt is then gently heated. Thermal decomposition of the diazonium fluoroborate will yield the desired 4-Fluoro-2-methylphenol, along with nitrogen gas and boron trifluoride.

-

-

Work-up and Purification:

-

The crude product is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude 4-Fluoro-2-methylphenol can be purified by techniques such as distillation or column chromatography to obtain the final product with high purity.

-

Spectroscopic Characterization

Spectroscopic data are essential for the structural elucidation and confirmation of the identity and purity of 4-Fluoro-2-methylphenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methyl group, and C=C stretching vibrations of the aromatic ring. The C-F bond will also have a characteristic stretching vibration in the fingerprint region.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 4-Fluoro-2-methylphenol. By understanding its molecular structure, acidity, solubility, and synthetic pathways, researchers and drug development professionals can better leverage this versatile compound in their applications. The provided experimental protocols offer a practical framework for the in-house determination of its key properties, ensuring data integrity and facilitating informed decision-making in research and development endeavors.

References

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?[Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?[Link]

-

askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. [Link]

-

Fisher Scientific. (n.d.). 4-Fluoro-2-methylphenol, 98%. [Link]

-

Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol?. [Link]

-

Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

-

Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methylphenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. [Link]

-

ResearchGate. (2025, August 6). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. [Link]

-

DocsDrive. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methylphenol 99 452-72-2 [sigmaaldrich.com]

- 5. 4-Fluoro-2-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-FLUORO-2-METHYLPHENOL | VSNCHEM [vsnchem.com]

- 7. quora.com [quora.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 4-[[(4-Fluorophenyl)imino]methyl]-phenol

A Note on Chemical Nomenclature: The topic specified, "4-(4-Fluorophenyl)-2-methylphenol," presents a potential ambiguity in its chemical structure. Based on a comprehensive review of chemical databases and scientific literature, this name does not correspond to a commonly referenced compound with a registered CAS number. However, the structurally related and industrially significant compound, 4-[[(4-Fluorophenyl)imino]methyl]-phenol , is often a subject of interest for researchers in drug development. This guide will focus on the latter, providing an in-depth technical overview of its properties, synthesis, and applications, which aligns with the professional interests of the intended audience.

Introduction

4-[[(4-Fluorophenyl)imino]methyl]-phenol, a Schiff base, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the cholesterol-lowering drug Ezetimibe.[1][2] Its molecular architecture, featuring a fluorinated phenyl ring connected to a phenol moiety via an imine linkage, imparts a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive exploration of this compound, from its fundamental identifiers to detailed synthetic protocols and safety considerations, designed for the practicing researcher and drug development professional.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 3382-63-6 | [1][3][4] |

| Molecular Formula | C13H10FNO | [1][3][4] |

| Molecular Weight | 215.22 g/mol | [1][3][4] |

| IUPAC Name | 4-[(4-fluorophenyl)iminomethyl]phenol | [3][4] |

| Synonyms | p-[N-(p-Fluorophenyl)formimidoyl]phenol, N-(4-Hydroxybenzylidene)-4-fluoroaniline, ALPHA-(4-FLUOROPHENYLIMINO)-P-CRESOL | [1][5] |

| Appearance | White to off-white or pale yellow crystalline solid | [1][5] |

| InChI Key | VNNJGDYPPLXJFF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O | [3] |

Molecular Structure and Reactivity

The structure of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is characterized by several key functional groups that dictate its chemical behavior.

Caption: General workflow for the synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in absolute ethanol.

-

Addition of Amine: To this solution, add 1.0 equivalent of 4-fluoroaniline.

-

Catalyst Addition: Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the mixture. [5]4. Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-[[(4-Fluorophenyl)imino]methyl]-phenol. [5]9. Drying: Dry the purified product under vacuum.

Applications in Research and Development

The primary application of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is as a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering medication. [1][6]Beyond this, its chemical functionalities make it a versatile building block in other areas of chemical research:

-

Coordination Chemistry: The imine nitrogen and phenolic oxygen can act as a bidentate ligand to form stable complexes with various metal ions. These metal complexes may exhibit interesting catalytic or material properties. [7][6]* Medicinal Chemistry: The fluorinated Schiff base scaffold has been investigated for potential antimicrobial, antioxidant, and antitumor activities. [5]* Organic Synthesis: The reactive imine and phenol groups allow for further chemical transformations, making it a useful starting material for the synthesis of more complex molecules, including novel dyes and agrochemicals. [7]

Safety and Handling

Proper handling of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is crucial to ensure laboratory safety.

GHS Hazard Information

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [8]* Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280). [8][9] * Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301+P312, P330). IF ON SKIN: Wash with plenty of water (P302+P352). If skin irritation occurs: Get medical advice/attention (P332+P313). Take off contaminated clothing and wash it before reuse (P362+P364). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). [8][9] * Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405). [9] * Disposal: Dispose of contents/container to an approved waste disposal plant (P501). [9]

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [9]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [9]* Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate. [9]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is sensitive to prolonged exposure to light and moisture due to the reactivity of the imine functional group. [5]

Conclusion

4-[[(4-Fluorophenyl)imino]methyl]-phenol is a compound of significant interest in the pharmaceutical and chemical industries. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable intermediate for drug development and a useful building block in broader organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. (n.d.). Google Cloud.

- 4-[[(4-Fluorophenyl)imino]methyl]phenol 3382-63-6 wiki - Guidechem. (n.d.). Guidechem.

- 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 | Benchchem. (n.d.). Benchchem.

- Safety Data Sheet. (2024, June 12). Sasol.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 4-[[(4-Fluorophenyl)imino]methyl]phenol SDS, 3382-63-6 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.

- 4-Fluoro-2-methylphenol | CAS 452-72-2. (n.d.). Ossila.

- 4-[[(4-Fluorophenyl)imino]methyl]-phenol - Safety Data Sheet. (2025, September 13). ChemicalBook.

- 4-[[(4-Fluorophenyl)imino]methyl]phenol. (n.d.). PubChem.

- The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. (2026, January 5). Google Cloud.

- SAFETY DATA SHEET. (2025, November 11). TCI Chemicals.

- Buy 4-[[(4-Fluorophenyl)imino]methyl]-phenol (EVT-320017) | 3382-63-6. (n.d.). EvitaChem.

- 4-Fluoro-2-methylphenol 99 452-72-2. (n.d.). Sigma-Aldrich.

- 4-Fluoro-2-methylphenol. (n.d.). PubChem.

- 4-4-fluorophenyl Imino Methyl Phenol | 3382-63-6. (n.d.). Chemical Bull Pvt. Ltd..

- Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. (n.d.). Benchchem.

- 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. (2025, August 26). Chemsrc.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-[[(4-Fluorophenyl)imino]methyl]-phenol (EVT-320017) | 3382-63-6 [evitachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-[[(4-Fluorophenyl)imino]methyl]-phenol - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 4-(4-Fluorophenyl)-2-methylphenol

This guide provides an in-depth analysis of the expected spectral data for the compound 4-(4-Fluorophenyl)-2-methylphenol, a substituted biphenyl derivative of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document establishes a robust predictive framework based on the well-understood principles of spectroscopic analysis and by drawing comparisons with structurally analogous compounds. This approach allows for a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable reference for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound is a biphenyl derivative featuring a hydroxyl group and a methyl group on one phenyl ring, and a fluorine atom on the other. These substituents significantly influence the electronic environment and geometry of the molecule, which in turn dictates its spectroscopic signatures. Understanding these influences is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~4.5 - 5.5 | Singlet (broad) | - | 1H |

| Ar-H (ortho to -OH) | ~6.8 | Doublet | ~8.0 | 1H |

| Ar-H (meta to -OH, ortho to -CH₃) | ~7.0 | Doublet of doublets | ~8.0, ~2.0 | 1H |

| Ar-H (meta to -OH and -CH₃) | ~7.1 | Doublet | ~2.0 | 1H |

| Ar-H (ortho to F) | ~7.1 | Triplet (apparent) | ~8.8 | 2H |

| Ar-H (meta to F) | ~7.4 | Triplet (apparent) | ~8.8 | 2H |

| -CH₃ | ~2.2 | Singlet | - | 3H |

Interpretation and Rationale:

-

-OH Proton: The phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent.[1][2]

-

Methyl Protons: The methyl group protons will appear as a sharp singlet, shifted downfield from typical alkyl protons due to the adjacent aromatic ring.

-

Aromatic Protons (Phenolic Ring): The three protons on the substituted phenol ring will exhibit distinct signals due to the influence of the -OH and -CH₃ groups. The proton ortho to the hydroxyl group will be the most shielded.

-

Aromatic Protons (Fluorophenyl Ring): The protons on the fluorophenyl ring will appear as two sets of signals, each integrating to two protons. The protons ortho to the fluorine will be coupled to the fluorine atom, resulting in a doublet of doublets that may appear as a triplet. The protons meta to the fluorine will also show coupling to the adjacent protons. The chemical shifts are based on data for 4-phenylphenol and related compounds.[3][4]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~152-155 |

| C-CH₃ | ~125-128 |

| C-H (Phenolic Ring) | ~115-130 |

| C-ipso (Phenolic Ring) | ~130-135 |

| C-F | ~160-163 (d, ¹JCF ≈ 245 Hz) |

| C-H (Fluorophenyl Ring) | ~115-117 (d, ²JCF ≈ 21 Hz) |

| C-H (Fluorophenyl Ring) | ~128-130 (d, ³JCF ≈ 8 Hz) |

| C-ipso (Fluorophenyl Ring) | ~135-138 (d, ⁴JCF ≈ 3 Hz) |

| -CH₃ | ~16-18 |

Interpretation and Rationale:

-

C-OH: The carbon attached to the hydroxyl group will be significantly deshielded and appear at a high chemical shift.[5]

-

C-F: The carbon directly bonded to the fluorine atom will also be highly deshielded and will appear as a doublet due to strong one-bond coupling with the fluorine atom.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the additive effects of the substituents. Carbons ortho and para to the electron-donating -OH and -CH₃ groups will be shielded, while those ortho and para to the electron-withdrawing fluorine will be deshielded. The carbons in the fluorophenyl ring will exhibit smaller C-F coupling constants.

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at a low chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| Aromatic C-H Bending (Out-of-plane) | 800 - 900 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A prominent broad band in the 3200-3550 cm⁻¹ region is the most characteristic feature of a phenol, arising from the stretching of the hydrogen-bonded hydroxyl group.[1][2][6]

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1500-1600 cm⁻¹ region are indicative of the aromatic rings.

-

C-O and C-F Stretches: The strong absorption for the phenolic C-O stretch is expected around 1230 cm⁻¹. The C-F stretching vibration will also give a strong band in a similar region, potentially overlapping with the C-O stretch.[6]

-

Out-of-plane Bending: The pattern of strong absorptions in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Caption: General experimental workflow for spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragment ions. The molecular weight of C₁₃H₁₁FO is 202.23 g/mol .

| m/z | Proposed Fragment | Significance |

| 202 | [C₁₃H₁₁FO]⁺• | Molecular Ion (M⁺•) |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical |

| 174 | [M - CO]⁺• | Loss of carbon monoxide |

| 173 | [M - CHO]⁺ | Loss of a formyl radical |

| 107 | [C₇H₇O]⁺ | Fragment from cleavage of the biphenyl bond |

| 95 | [C₆H₄F]⁺ | Fragment from cleavage of the biphenyl bond |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak at m/z 202 should be reasonably intense due to the stability of the aromatic system.

-

Loss of Methyl: A common fragmentation pathway for methylated compounds is the loss of the methyl radical (15 Da) to form a stable benzylic-type cation, resulting in a peak at m/z 187.

-

Phenolic Fragmentations: Phenols can undergo characteristic fragmentations, including the loss of CO (28 Da) or a CHO radical (29 Da), leading to peaks at m/z 174 and 173, respectively.

-

Biphenyl Cleavage: Cleavage of the bond connecting the two phenyl rings can lead to fragments corresponding to each ring system. This would result in peaks at m/z 107 for the hydroxymethylphenyl cation and m/z 95 for the fluorophenyl cation. The relative intensities of these peaks will depend on the stability of the respective fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed framework for the interpretation of its key spectral features. This guide serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and related biphenyl derivatives, enabling them to confidently assign spectral features and confirm the structure of their target molecules.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenylphenol(92-69-3) 1H NMR [m.chemicalbook.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Fluorophenyl)-2-methylphenol

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 4-(4-Fluorophenyl)-2-methylphenol. As this molecule is not extensively documented in publicly available literature, this guide emphasizes the foundational principles and robust experimental designs required to generate these critical datasets. By synthesizing established methodologies for analogous compounds—namely substituted biphenyls and phenols—we present a complete program for analysis. The protocols herein are grounded in authoritative standards from the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor. This document serves as a predictive and methodological resource, enabling researchers to systematically evaluate the viability of this compound for further development.

Introduction and Predicted Physicochemical Profile

This compound is a substituted biphenyl phenol derivative. Its structure combines a hydrophilic phenolic hydroxyl group with a largely hydrophobic biphenyl backbone, modified by a methyl group and a fluorine atom. This amalgam of functional groups dictates its physicochemical behavior, which is crucial for applications in drug development, materials science, and chemical synthesis.

Given the absence of empirical data, a predictive assessment based on its constituent parts is necessary.

-

Biphenyl Core : The biphenyl structure confers significant hydrophobicity (logP of biphenyl is ~4.0). This is expected to be the dominant factor, leading to poor intrinsic aqueous solubility.

-

Phenolic Hydroxyl Group : The -OH group (pKa ~10) allows for ionization in alkaline conditions, which would dramatically increase aqueous solubility at higher pH. It also provides a site for potential oxidative degradation.[1]

-

Methyl Group : The ortho-methyl group on the phenolic ring slightly increases lipophilicity and may sterically hinder reactions involving the adjacent hydroxyl group.

-

Fluorine Atom : The para-fluoro substituent on the non-phenolic ring increases lipophilicity and can alter the electronic properties of the biphenyl system, potentially influencing its metabolic stability and bond strengths.

Based on these features, this compound is predicted to be a weakly acidic compound with low solubility in neutral aqueous media but soluble in many organic solvents and alkaline aqueous solutions.

Comprehensive Solubility Determination

A precise understanding of solubility is fundamental. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[2] A tiered approach, assessing solubility in aqueous buffers and a panel of organic solvents, provides a comprehensive profile.

Rationale for Solvent Selection

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): These are chosen to represent acidic (gastric), physiological, and basic conditions, respectively. For a weakly acidic phenol, a significant increase in solubility is expected at pH 9.0, above its predicted pKa.

-

Organic Solvents: A panel spanning a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Heptane) is critical to identify suitable solvents for formulation, purification, and analytical method development.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a preliminary period of 24 hours to approach equilibrium.[3]

-

Equilibrium Confirmation: After 24 hours, cease agitation and allow solids to settle. Sample the supernatant. Return the vials to the shaker for an additional 24 hours (48 hours total). Sample the supernatant again. Equilibrium is confirmed if the concentration from the 48-hour sample is within 5% of the 24-hour sample. If not, continue agitation and sampling at 24-hour intervals until equilibrium is established.

-

Sample Processing: Immediately after sampling, filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5][6]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Perform each determination in triplicate to ensure statistical validity.

Sources

- 1. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]

- 5. akjournals.com [akjournals.com]

- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

The Strategic Advantage of Fluorination: Unlocking Novel Applications for Biaryl Phenols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. This guide delves into the unique potential of fluorinated biaryl phenols, a structural motif of increasing importance. We will explore the profound impact of fluorination on the physicochemical and biological properties of these compounds, moving beyond a simple recitation of facts to an in-depth analysis of the causal relationships that drive experimental design and application. This document serves as a technical resource, providing field-proven insights, detailed experimental workflows, and a robust theoretical framework for researchers aiming to leverage the power of fluorinated biaryl phenols in drug discovery, materials science, and catalysis.

The Fluorine Factor: Understanding the Physicochemical Impact

The strategic placement of fluorine atoms on the biaryl phenol scaffold is not a trivial modification; it is a transformative act that fundamentally alters molecular behavior. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these changes.[1][2]

-

Modulation of Acidity and pKa: The electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic hydroxyl group. This is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding. Spectroscopic studies using UV-vis and 19F-NMR have been employed to precisely measure the pKa values of various fluorinated phenols.[3]

-

Enhanced Lipophilicity: Fluorination often increases the lipophilicity (logP) of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier. However, the effect is complex and position-dependent. Strategic fluorination can fine-tune the hydrophilic-lipophilic balance (HLB) to optimize pharmacokinetic profiles.[4][5]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond at a known site of metabolism, researchers can significantly extend the half-life of a drug candidate, a strategy known as "metabolic blocking."

-

Conformational Control and Binding Affinity: Fluorine atoms can engage in unique non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and multipolar interactions (e.g., ortho-fluoro-amide interactions). These forces can lock the biaryl rings into a specific, biologically active conformation, thereby increasing binding affinity and selectivity for a target protein.

The interplay of these properties is summarized in the logical diagram below.

Caption: Logical flow from core structure to applications.

Synthesis of Fluorinated Biaryl Phenols: A Practical Guide

The accessibility of these compounds is paramount for their application. Modern synthetic chemistry offers several robust pathways. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Cross-Coupling Strategies

Palladium- and Nickel-catalyzed cross-coupling reactions are the workhorses for constructing the biaryl core. The Suzuki-Miyaura reaction is particularly common, coupling a fluorinated aryl boronic acid/ester with a protected phenol derivative (e.g., aryl halide or triflate).[6]

Caption: General workflow for Suzuki-Miyaura synthesis.

Deoxyfluorination of Phenols

A powerful alternative involves synthesizing the biaryl phenol first and then introducing the fluorine atom via deoxyfluorination of the hydroxyl group. This late-stage fluorination is highly valuable. Reagents like sulfuryl fluoride (SO2F2) in combination with a fluoride source can convert the phenol to an aryl fluorosulfonate intermediate, which is then displaced by fluoride.[1][7][8] This method is advantageous as phenols are often readily available starting materials.[1][7]

Table 1: Comparison of Key Synthetic Methodologies

| Method | Key Reagents | Advantages | Limitations | Key References |

| Suzuki-Miyaura Coupling | Pd/Ni Catalyst, Base, Boronic Acid/Ester | High functional group tolerance, commercially available starting materials, well-established. | Residual metal contamination, requires pre-functionalized starting materials. | [6] |

| Negishi Coupling | Pd/Ni Catalyst, Organozinc Reagent | Effective for highly fluorinated nucleophiles.[9] | Moisture-sensitive organozinc reagents. | [9] |

| Photocatalytic C-F/C-H Functionalization | Photocatalyst (e.g., Ir-based), Light Source | Direct functionalization of C-H bonds, avoids pre-functionalization.[10] | Substrate scope can be limited, potential for side reactions. | [10] |

| Deoxyfluorination (via ArOFs) | SO2F2, NMe4F | Late-stage fluorination, uses inexpensive SO2F2, mild conditions.[1][7][8] | Substrate must tolerate fluorination conditions, potential for side products. | [1][7][8] |

Application Domain I: Drug Discovery and Medicinal Chemistry

The phenol motif is prevalent in FDA-approved drugs, making its fluorinated biaryl counterpart a rich area for exploration.[11] The strategic use of fluorine can address multiple challenges in drug development, from potency to pharmacokinetics.[2]

Oncology

Many kinase inhibitors and signaling pathway modulators feature biaryl structures. Fluorination can enhance binding to the ATP pocket or allosteric sites. Furthermore, the use of 18F-labeled fluorinated biaryl phenols allows for their application as Positron Emission Tomography (PET) imaging agents to diagnose tumors and monitor therapeutic response.[12][13][14]

Neurobiology

Developing drugs that cross the blood-brain barrier is a major hurdle. The enhanced lipophilicity imparted by fluorine can facilitate CNS penetration. Research into fluorinated compounds as inhibitors of amyloid-β aggregation for Alzheimer's disease is an active area.[15][16] Structure-activity relationship (SAR) studies have shown that the specific placement of fluorine and other substituents is critical for inhibitory activity.[15][17]

Anti-Infective Agents

Natural phenols are known for their antimicrobial properties.[18][19] Fluorination can potentiate this activity. The altered electronic properties of the phenol can enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes. There is emerging potential for fluorinated biaryl phenols in combating multi-drug resistant bacteria.[20]

Exemplary Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 2'-fluoro-[1,1'-biphenyl]-4-ol.

Self-Validation: The success of the protocol is validated at each stage by analytical techniques (TLC, NMR, MS) to confirm the formation of the desired intermediate and final product and to assess purity.

Methodology:

-

Materials & Reagents:

-

(2-fluorophenyl)boronic acid (1.1 eq)

-

4-bromophenol (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

-

Potassium carbonate (K2CO3) (2.5 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromophenol, (2-fluorophenyl)boronic acid, and Pd(PPh3)4.

-

Add toluene, followed by an aqueous solution of K2CO3.

-

Causality Check: The two-phase system (toluene/water) and a phase-transfer catalyst are not strictly necessary but often improve yields by ensuring all reagents can interact effectively. The base is crucial for the transmetalation step in the catalytic cycle.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the isolated 2'-fluoro-[1,1'-biphenyl]-4-ol using 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry.

-

Application Domain II: Advanced Materials Science

The same properties that make fluorinated biaryl phenols attractive in medicine also make them valuable in materials science.[10] Their thermal and metabolic stability translates to enhanced durability and longevity in devices.[1]

-

Liquid Crystals (LCs): The rigid biaryl core is a common feature in liquid crystal molecules. Fluorination can modify the dielectric anisotropy and viscosity, which are critical parameters for display performance.[21]

-

Organic Light-Emitting Diodes (OLEDs): Fluorinated biaryl phenols can be used as building blocks for host materials or emitters in OLEDs.[10] Their electronic properties can be tuned to optimize charge transport and emission wavelengths, leading to more efficient and stable devices.

-

Functional Polymers: These compounds can be incorporated into polymers to create materials with special properties, such as low surface energy (hydrophobicity) and high thermal stability, useful for advanced coatings and membranes.[4]

Conclusion and Future Outlook

Fluorinated biaryl phenols represent a versatile and powerful class of molecules with vast, untapped potential. Their unique combination of tunable acidity, metabolic stability, lipophilicity, and conformational rigidity makes them prime candidates for continued research. Future efforts will likely focus on developing more efficient and selective late-stage fluorination techniques and exploring their application in emerging areas like targeted protein degradation (PROTACs) and photoredox catalysis. As our understanding of fluorine's subtle yet profound effects grows, so too will the innovative applications of these remarkable compounds.

References

-

Title: Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents Source: Google Patents URL

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: National Center for Biotechnology Information URL: [Link]

-

Title: Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls Source: National Center for Biotechnology Information URL: [Link]

-

Title: Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: New fluorinated functional materials Source: qualitas1998.net URL: [Link]

-

Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI Source: MDPI URL: [Link]

-

Title: Deoxyfluorination of Phenols - DASH (Harvard) Source: Harvard University URL: [Link]

-

Title: Preventing Microbial Infections with Natural Phenolic Compounds - MDPI Source: MDPI URL: [Link]

-

Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society Source: American Chemical Society Publications URL: [Link]

-

Title: Most Read – Chemical Science Blog Source: Royal Society of Chemistry URL: [Link]

-

Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications Source: American Chemical Society Publications URL: [Link]

-

Title: Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry Source: American Chemical Society Publications URL: [Link]

-

Title: Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Deoxyfluorination of phenols for chemoselective 18 F-labeling of peptides Source: Nature URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - MDPI Source: MDPI URL: [Link]

-

Title: Structure Activity Relationship of Phenolic Acid inhibitors of α-Synuclein Fibril Formation and Toxicity - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone Source: National Center for Biotechnology Information URL: [Link]

-

Title: Fluorinated Rh(I)–NHC Compounds as Potential Antibacterials Against Multidrug-Resistant Klebsiella pneumoniae Clinical Isolates Producing ESBL - MDPI Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. qualitas1998.net [qualitas1998.net]

- 5. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides | Springer Nature Experiments [experiments.springernature.com]